molecular formula C8H20O2Si B3046972 Di-tert-butylsilanediol CAS No. 13321-36-3

Di-tert-butylsilanediol

Cat. No.: B3046972
CAS No.: 13321-36-3
M. Wt: 176.33 g/mol
InChI Key: WLCHZGMNFDVFED-UHFFFAOYSA-N
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Description

Di-tert-butylsilanediol is an organosilicon compound with the chemical formula (C₄H₉)₂Si(OH)₂. It is characterized by the presence of two tert-butyl groups attached to a silicon atom, which is also bonded to two hydroxyl groups. This compound is notable for its stability and unique properties, making it a subject of interest in various fields of research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Di-tert-butylsilanediol can be synthesized through several methods. One common approach involves the hydrolysis of di-tert-butylchlorosilane. The reaction typically proceeds as follows: [ \text{(C₄H₉)₂SiCl₂ + 2H₂O → (C₄H₉)₂Si(OH)₂ + 2HCl} ] This reaction is usually carried out under controlled conditions to prevent the formation of unwanted by-products .

Industrial Production Methods

In industrial settings, this compound is produced using similar hydrolysis methods but on a larger scale. The process involves the careful addition of water to di-tert-butylchlorosilane in the presence of a catalyst to ensure complete conversion and high yield. The resulting product is then purified through distillation or recrystallization to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

Di-tert-butylsilanediol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Di-tert-butylsilanediol has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of siloxanes and other organosilicon compounds.

    Biology: Silanediol-based compounds are explored as enzyme inhibitors, particularly for proteases.

    Medicine: Research is ongoing into its potential use in drug design, especially as a mimic for unstable carbon compounds.

    Industry: It is utilized in the production of silicone-based materials and coatings

Mechanism of Action

The mechanism by which di-tert-butylsilanediol exerts its effects is primarily through its interaction with enzymes and other biological molecules. The hydroxyl groups on the silicon atom can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This property is particularly useful in designing enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Di-tert-butylsilanediol is unique due to the steric hindrance provided by the bulky tert-butyl groups. This steric effect enhances its stability and reduces its reactivity compared to other silanediols. This makes it particularly useful in applications where stability is crucial .

Properties

IUPAC Name

ditert-butyl(dihydroxy)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20O2Si/c1-7(2,3)11(9,10)8(4,5)6/h9-10H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLCHZGMNFDVFED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C(C)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40298949
Record name di-tert-butylsilanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40298949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13321-36-3
Record name NSC127083
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127083
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name di-tert-butylsilanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40298949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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